Methanesulfonyl azide

Descripción general

Descripción

Methanesulfonyl azide is a chemical compound of interest in various fields of chemistry due to its unique properties and applications.

Synthesis Analysis

The synthesis of methanesulfonic acid (MSA) from methane and sulfur trioxide is reported in a study by Díaz-Urrutia and Ott (2019), where they achieved a >99% selectivity and yield of MSA. The process involves a cationic chain reaction, indicating a direct conversion method for methane functionalization to methanesulfonic acid (Díaz-Urrutia & Ott, 2019).

Molecular Structure Analysis

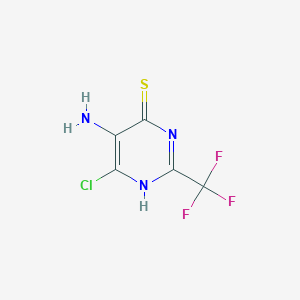

Hargittai and Hargittai (1973) studied the molecular structure of methane sulfonyl chloride using electron diffraction, which can provide insights into similar sulfonyl compounds (Hargittai & Hargittai, 1973). The molecular structure of this compound was characterized in both gas phase and solid state by Deng et al. (2016), showing a single conformation with the azido ligand synperiplanar to one of the S═O groups (Deng et al., 2016).

Chemical Reactions and Properties

Shingaki et al. (1972) investigated the insertion of methanesulfonylnitrene into C–H and O–H bonds, a key reaction pathway for this compound (Shingaki et al., 1972). Furthermore, the reaction of methanesulfonyl fluoride with acetylcholinesterase was studied by Kitz and Wilson (1963), revealing insights into the reactivity of sulfonyl compounds (Kitz & Wilson, 1963).

Physical Properties Analysis

The physical properties of methanesulfonic acid were investigated by Kelly and Murrell (1999), providing insights into its stability and role in biogeochemical cycling (Kelly & Murrell, 1999). A molecular dynamics simulation study of methanesulfonic acid by Canales and Alemán (2014) detailed several thermodynamic, structural, and dynamical properties (Canales & Alemán, 2014).

Chemical Properties Analysis

The reactions of aliphatic methanesulfonates were reviewed by Spener (1973), covering various synthetic applications and mechanisms, which is relevant for understanding the chemical behavior of methanesulfonyl derivatives (Spener, 1973).

Aplicaciones Científicas De Investigación

Reactivity in Chemical Bond Formation : Methanesulfonyl azide shows unique reactivity in forming bonds. It has been observed to insert into C–H and O–H bonds during photolysis in hydrocarbons and alcohols, indicating its potential in organic synthesis (Shingaki et al., 1972).

Interactions with Aromatic Compounds : The thermolysis of this compound in aromatic solvents yields methanesulfonamide and methanesulfonanilides, suggesting its role in the modification of aromatic compounds (Abramovitch et al., 1965).

Biochemical Reactions : Methanesulfonyl fluoride, closely related to this compound, reacts with acetylcholinesterase to form a methanesulfonyl enzyme derivative, indicating its biochemical significance (Kitz & Wilson, 1963).

Selective Nucleophilic Substitution : this compound derivatives undergo selective substitution, leading to the formation of various products, showcasing its utility in complex organic transformations (Dick & Jones, 1966).

Microbial Metabolism : this compound derivatives are involved in microbial metabolism, particularly in the biogeochemical cycling of sulfur (Kelly & Murrell, 1999).

Synthesis of Oligopeptides : this compound is used in the synthesis of oligopeptides, demonstrating its application in peptide chemistry (Liang Yue-jie, 2009).

Formation of Methanesulfonyl Enzyme Derivatives : It reacts with enzymes forming inactive derivatives, useful in studying enzyme mechanisms (Greenspan & Wilson, 1970).

Oxidation Reactions : this compound is involved in oxidation reactions, like the oxidation of methanesulfinic acid (Flyunt et al., 2001).

N-arylation of Methanesulfonamide : This process has been improved using this compound, avoiding genotoxic reagents and byproducts (Rosen et al., 2011).

Mecanismo De Acción

Target of Action

Methanesulfonyl azide is primarily used in the modification of antisense oligonucleotides (ASOs), which are designed to bind to specific RNA targets and promote RNaseH1-mediated degradation of RNA . The primary targets of these ASOs are the specific RNA sequences they are designed to bind to .

Mode of Action

This compound is used to introduce mesyl-phosphoramidate (MsPA) linkages into the DNA gap and flanks of gapmer ASOs . This modification enhances the nuclease stability and protein binding properties of the ASOs . The MsPA linkage is introduced into ASOs by means of a Staudinger reaction between this compound and the trivalent phosphite intermediate produced upon phosphoramidite coupling .

Biochemical Pathways

The introduction of MsPA linkages affects the RNA-binding, nuclease stability, protein binding, pro-inflammatory profile, antisense activity, and toxicity of the ASOs . Replacing up to 5 phosphorothioate (PS) linkages in the gap with MsPA is well tolerated and can greatly reduce both immune stimulation and cytotoxicity .

Pharmacokinetics

The improved nuclease stability of MsPA over PS translates to significant improvement in the duration of ASO action in mice . This suggests that the MsPA modification may enhance the bioavailability of the ASOs by increasing their resistance to degradation.

Result of Action

The result of the action of this compound is the creation of ASOs with improved potency and therapeutic index, reduced pro-inflammatory effects, and extended duration of effect . These ASOs can effectively bind to their RNA targets and promote their degradation, leading to the downregulation of the target genes .

Action Environment

The action of this compound and the resulting ASOs can be influenced by various environmental factors. For example, the efficiency of the Staudinger reaction used to introduce the MsPA linkages may be affected by the reaction conditions . Additionally, the stability and activity of the resulting ASOs can be influenced by the cellular environment, including the presence of nucleases and other proteins .

Safety and Hazards

Direcciones Futuras

Methanesulfonyl azide shows unique reactivity in forming bonds. It has been observed to insert into C–H and O–H bonds during photolysis in hydrocarbons and alcohols, indicating its potential in organic synthesis . Furthermore, mesyl phosphoramidate oligonucleotides are able to form a complementary duplex with RNA, which is only slightly less stable than the equivalent DNA:RNA duplex. This raises the possibility of their application as potential antisense therapeutic agents .

Propiedades

IUPAC Name |

N-diazomethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3N3O2S/c1-7(5,6)4-3-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQIGUWUNPQBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

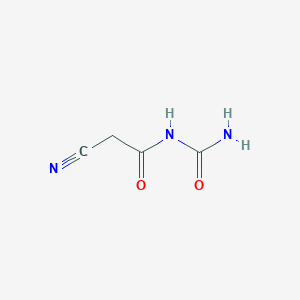

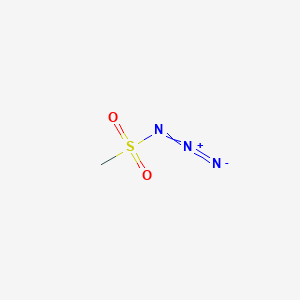

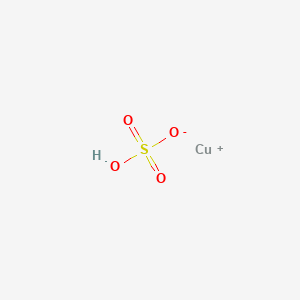

CS(=O)(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339446 | |

| Record name | Methanesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1516-70-7 | |

| Record name | Methanesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-](/img/structure/B75411.png)